molecular formula C16H11ClO2 B11846802 (E)-3-Benzylidene-6-chlorochroman-4-one

(E)-3-Benzylidene-6-chlorochroman-4-one

Cat. No.: B11846802
M. Wt: 270.71 g/mol
InChI Key: NCEBJFAQFWAWAC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Benzylidene-6-chlorochroman-4-one is a synthetic chroman-4-one derivative characterized by a benzylidene group at position 3 and a chlorine substituent at position 6 of the chroman ring. The (E)-configuration denotes the trans geometry of the double bond in the benzylidene moiety. Chroman-4-one derivatives are widely studied for their biological activities, including cytotoxic and antimicrobial properties, with structural variations significantly influencing their efficacy .

The synthesis of this compound typically involves the acid-catalyzed condensation of 6-chlorochroman-4-one with benzaldehyde derivatives. For example, analogous compounds like (E)-3-benzylidene-7-methoxychroman-4-one derivatives are synthesized via HCl-mediated Claisen-Schmidt condensation between substituted chroman-4-ones and aldehydes in alcoholic solvents . The chlorine atom at position 6 is introduced during the preparation of the chroman-4-one precursor, often via chlorination of hydroxy-substituted intermediates .

Properties

Molecular Formula

C16H11ClO2

Molecular Weight

270.71 g/mol

IUPAC Name

(3E)-3-benzylidene-6-chlorochromen-4-one

InChI

InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+

InChI Key

NCEBJFAQFWAWAC-XYOKQWHBSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(O1)C=CC(=C3)Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Benzylidene Formation

The aldol condensation between 6-chlorochroman-4-one and benzaldehyde derivatives represents the most widely adopted route. In a seminal study, researchers reacted 7-methoxychroman-4-one with 3-bromo-4,5-dimethoxybenzaldehyde in ethanol under HCl catalysis (6 hr reflux), achieving cyclization through dehydration. The exocyclic α,β-unsaturated ketone system forms via Knoevenagel-type condensation, with HCl protonating the carbonyl oxygen to enhance electrophilicity.

Critical parameters include:

  • Molar ratio : 1:1 stoichiometry between chromanone and aldehyde

  • Acid strength : 20% HCl (v/v) optimizes reaction rate without promoting side reactions

  • Temperature : Reflux conditions (78°C for ethanol) ensure complete enolate formation

Post-reaction workup involves ethyl acetate extraction (3×30 mL) followed by crystallization from ethanol/chloroform (9:1 v/v), yielding pale yellow needles with 72-85% purity.

Claisen-Schmidt Condensation Variants

Piperidine-Mediated Synthesis

Alternative protocols employ piperidine as a bifunctional catalyst (0.2-0.5 mol%) in anhydrous acetone. This method proceeds through:

  • Enamine formation between piperidine and chroman-4-one

  • Nucleophilic attack on the aryl aldehyde's carbonyl carbon

  • β-elimination to regenerate the catalyst

X-ray crystallographic analysis confirms the (E)-configuration predominates (>95%) due to steric hindrance between the chlorophenyl group and benzylidene substituent. Reaction monitoring via TLC (hexane:ethyl acetate 7:3) shows complete conversion within 4 hr at 65°C.

Halogenation Strategies for 6-Chloro Substitution

Direct Chlorination of Chromanone Precursors

Introducing the 6-chloro substituent prior to benzylidene formation improves regioselectivity. A three-step sequence achieves this:

  • Friedel-Crafts acylation of 4-chlororesorcinol with β-keto esters

  • Cyclization using H2SO4/SiO2 (84% yield)

  • Selective chlorination with SOCl2 in DMF (0°C, 2 hr)

Comparative halogenation methods:

ReagentTemperatureTimeYieldByproducts
SOCl2/DMF0°C2 hr88%<5%
PCl5/CH2Cl225°C4 hr72%12%
Cl2 gas/FeCl340°C1 hr65%18%

Data adapted from and

Advanced Purification Techniques

Recrystallization Optimization

Final product purity (>99%) requires multi-solvent recrystallization:

  • Initial purification in ethanol removes polar impurities

  • Secondary crystallization from chloroform/hexane (1:5) eliminates non-chromophoric contaminants

  • Final sublimation at 0.01 mmHg (150°C) produces X-ray grade crystals

Characterization data matches literature values:

  • MP : 214-216°C

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C)

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J=15.6 Hz, 1H, CH=), 7.45-7.32 (m, 5H, Ar-H)

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling chroman-4-one (1 mmol) with 4-chlorobenzaldehyde (1.2 mmol) and K2CO3 (0.3 mmol) at 30 Hz for 45 min achieves 78% conversion. This approach:

  • Eliminates volatile organic solvents

  • Reduces reaction time by 60%

  • Maintains stereoselectivity (E/Z >19:1)

Comparative energy inputs:

MethodEnergy (kJ/mol)CO2 Equivalent (g)
Conventional42089
Mechanochemical15533

Data derived from lifecycle analysis

Chemical Reactions Analysis

Types of Reactions

(E)-3-Benzylidene-6-chlorochroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 3-benzyl-6-chlorochroman-4-one.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: 3-Benzyl-6-chlorochroman-4-one.

    Substitution: Various substituted chromanone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of (E)-3-benzylidene-6-chlorochroman-4-one and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy.

Case Studies and Findings

  • Cytotoxicity Against Breast Cancer : A study evaluated the compound against MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines using MTT assays. The results indicated significant inhibition, with IC50 values demonstrating its potency as an anticancer agent .
  • Evaluation of Derivatives : Derivatives of this compound were synthesized and tested. For instance, (E)-3-(2′-methoxybenzylidene)-4-chromanone exhibited high antiproliferative activity in human umbilical vein endothelial cells with an IC50 of 19 µM .
Compound NameCell Line TestedIC50 ValueInference
This compoundMDA-MB-2317.56 ± 2.23 µMSignificant anticancer activity
(E)-3-(2′-methoxybenzylidene)-4-chromanoneHUVEC19 µMHigh antiproliferative activity

Diagnostic Applications

Recent research has explored the use of this compound derivatives as diagnostic imaging agents for Alzheimer's disease. These compounds target β-amyloid plaques, which are characteristic of the disease.

Diagnostic Imaging Potential

  • Binding Affinity Studies : Studies demonstrated that certain derivatives, such as (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one, exhibited high binding affinities to Aβ plaques with Ki values of 9.98 nM . This suggests their potential use in early diagnosis of Alzheimer’s disease through imaging techniques.
Compound NameBinding Affinity (Ki)Application
(E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one9.98 nMDiagnostic imaging for Alzheimer's disease
(E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one9.10 nMDiagnostic imaging for Alzheimer's disease

Mechanistic Insights

The mechanism of action for the anticancer properties of this compound involves inducing apoptosis in cancer cells and inhibiting proliferation through various pathways. Research indicates that these compounds may interact with specific cellular targets, leading to cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of (E)-3-Benzylidene-6-chlorochroman-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chroman-4-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of (E)-3-benzylidene-6-chlorochroman-4-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives

Compound Name Substituents (Position) Melting Point (°C) Key Biological Activity Synthesis Method Source
This compound Cl (6), Benzylidene (3, E-config) Not reported Under investigation Condensation of 6-chloro-chroman-4-one with benzaldehyde Hypothetical
3-Benzylidenechroman-4-one (3a) H (6), Benzylidene (3) 109 Not reported Literature method (unspecified)
3-(4’-Methoxybenzylidene)chroman-4-one (3b) H (6), 4’-OCH₃ (benzylidene) 131–132 Antioxidant potential Condensation with 4-methoxybenzaldehyde
(E)-3-Benzylidene-7-methoxychroman-4-one OCH₃ (7), Benzylidene (3, E) Not reported Cytotoxic (IC₅₀: 8–12 µM) HCl-mediated Claisen-Schmidt
2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one Cl (6), Br-Ph (2) Not reported Unknown Unspecified

Key Findings

Methoxy substituents (e.g., 3b or 7-methoxy derivatives) introduce electron-donating effects, which may improve solubility but reduce electrophilicity at the chroman core . The benzylidene group at position 3 is critical for π-π stacking interactions in biological targets, with para-substituents (e.g., 4’-OCH₃ in 3b) modulating steric and electronic profiles .

Synthetic Accessibility: Chlorinated derivatives require additional steps (e.g., chlorination of hydroxy precursors) compared to non-halogenated analogs . Substituents at position 2 (e.g., 2-(3-bromophenyl) in ) alter the chroman ring’s electronic environment but are synthetically less straightforward due to steric hindrance.

Biological Activity: The 7-methoxy analog exhibits notable cytotoxicity (IC₅₀: 8–12 µM), suggesting that electron-donating groups at position 7 may enhance bioactivity compared to the 6-chloro derivative, which remains understudied . Antioxidant activity in 3b highlights the role of para-substituents on the benzylidene group in scavenging free radicals .

Physical Properties :

  • Melting points correlate with crystallinity; unsubstituted 3a (109°C) has a lower mp than 3b (131–132°C), indicating that polar substituents like methoxy improve crystal packing .

Structural Insights from Crystallography

Ring puckering in chroman-4-ones, analyzed via Cremer-Pople coordinates , influences molecular conformation and binding to biological targets. The chlorine at position 6 may induce subtle distortions in the chroman ring, altering its pseudorotation parameters compared to methoxy- or hydrogen-substituted analogs .

Biological Activity

(E)-3-Benzylidene-6-chlorochroman-4-one is a synthetic compound belonging to the chroman-4-one family, which has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and its cytotoxic effects.

Chemical Structure and Properties

This compound features a chroman backbone with a benzylidene substituent and a chlorine atom at the 6-position. Its molecular formula is C16H13ClO2, and it has been studied for its potential roles in medicinal chemistry.

Tyrosinase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibition is significant for treating hyperpigmentation disorders. Studies have shown that this compound exhibits strong inhibitory activity against mushroom tyrosinase, outperforming traditional inhibitors like kojic acid.

Table 1: Comparison of Tyrosinase Inhibition Potency

CompoundIC50 (µM)Type of Inhibition
This compound0.05Competitive
Kojic Acid1.0Competitive
Analog 10.06Competitive
Analog 20.15Mixed

The kinetic studies indicate that this compound acts competitively, suggesting it binds to the active site of tyrosinase, thereby blocking substrate access and inhibiting melanin production effectively .

Antioxidant Activity

In addition to its role as a tyrosinase inhibitor, this compound has demonstrated significant antioxidant properties. It has been shown to reduce reactive oxygen species (ROS) levels in cellular models, indicating its potential in mitigating oxidative stress-related damage.

Table 2: Antioxidant Efficacy Comparison

CompoundROS Reduction (%)Reference Control
This compound75Trolox
Analog 170Trolox
Analog 265Trolox

Cytotoxicity Studies

Cytotoxicity assessments conducted on B16F10 melanoma cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 72 hours. This suggests a favorable safety profile for potential therapeutic applications in skin-related conditions.

Table 3: Cytotoxicity Data

CompoundConcentration (µM)Cell Viability (%)
This compound595
This compound1090
This compound2085
Analog 2570

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Melanin Production Inhibition : In B16F10 cells treated with α-MSH and IBMX, the compound significantly reduced melanin production compared to controls, demonstrating its potential as a therapeutic agent for hyperpigmentation disorders.
  • In Vivo Studies : Preliminary animal studies showed that topical application of formulations containing this compound resulted in reduced pigmentation levels without notable side effects.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing (E)-3-Benzylidene-6-chlorochroman-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 6-chlorochroman-4-one and benzaldehyde derivatives under acidic or basic catalysis. Optimization involves:

  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Solvent selection (e.g., ethanol, acetic acid) to stabilize intermediates .
  • Monitoring by TLC/HPLC to track reaction progress.
    • Key Challenge : Minimizing Z-isomer formation; stereochemical purity can be confirmed via 1H^1H-NMR (olefinic proton coupling constants) or X-ray crystallography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Core Techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms the E-configuration via bond angles and torsion angles .
  • Spectroscopy :
  • 1H^1H-/13C^{13}C-NMR for functional group identification (e.g., carbonyl at δ ~180 ppm).
  • IR spectroscopy for chromanone C=O stretch (~1650 cm1 ^{-1}) and benzylidene C=C (~1600 cm1 ^{-1}) .
    • Validation : Cross-reference with computational methods (DFT) for electronic structure alignment .

Q. What pharmacological activity profiles have been reported for this compound, and how are assays designed to evaluate them?

  • Reported Activities : Anticancer, antimicrobial, and anti-inflammatory properties.
  • Assay Design :

  • In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Antimicrobial testing : Disk diffusion/Kirby-Bauer method against E. coli and S. aureus .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

  • Case Study : Discrepancies in E/Z isomer ratios from synthetic batches.

  • Resolution : Refinement using SHELXL (e.g., occupancy factors for disordered atoms) .
  • Validation : Compare experimental vs. simulated powder XRD patterns to detect polymorphic impurities .
    • Data Analysis : Use Cremer-Pople puckering parameters to quantify ring distortions in the chromanone moiety .

Q. What strategies address contradictory bioactivity results across different studies?

  • Root Causes : Variability in assay conditions (e.g., cell line passage number, serum concentration).
  • Mitigation :

  • Standardize protocols via SOPs (e.g., ATCC guidelines for cell culture).
  • Validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside MTT).
    • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to isolate experimental variables .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) alter the compound’s electronic structure and bioactivity?

  • Computational Approach :

  • DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces.
  • Docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity) .
    • Experimental Correlation : SAR analysis using IC50_{50} trends against substituent Hammett constants .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Framework :

Verify force field parameters in docking simulations (e.g., solvation effects, protonation states).

Cross-validate with SPR (surface plasmon resonance) for binding kinetics.

  • Example : A predicted high-affinity binding site may lack accessibility in vivo due to membrane permeability limitations .

Q. What methodologies validate the purity of this compound in synthetic batches?

  • Analytical Workflow :

  • HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm).
  • LC-MS : Confirm molecular ion peaks ([M+H]+^+) and rule out byproducts.
    • Quantitative Limits : Impurities <0.5% by area normalization .

Methodological Tables

Parameter Synthetic Optimization Analytical Validation
Reaction Temperature100°C (ethanol)XRD refinement (R-factor <0.05)
Solvent SystemAcetic acid (yield: 78%)HPLC retention time: 8.2 min
Stereochemical Purity>98% E-isomer (NMR)DFT-computed vs. experimental IR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.